Bis(4-methylphenyl)methanamine

描述

This compound has garnered attention due to its potential use in a wide range of scientific experiments and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl)methanamine typically involves the reaction of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Nitro and sulfonic acid derivatives.

科学研究应用

Organic Synthesis

Bis(4-methylphenyl)methanamine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the production of complex organic compounds.

Key Reactions

- Amine Coupling Reactions : It can be used to synthesize diaryl amines through coupling reactions with aryl halides.

- Formation of Polymeric Materials : The amine groups can react with isocyanates to form polyurethanes, which are widely used in coatings and foams.

Materials Science

In materials science, this compound is utilized to enhance the properties of polymers and other materials.

Applications

- Polymer Stabilization : It acts as a stabilizing agent in polymer formulations, improving thermal stability and mechanical properties.

- Adhesives and Coatings : Its incorporation into adhesive formulations enhances bonding strength and durability.

| Application | Description |

|---|---|

| Polymer Stabilization | Improves thermal stability of polymer matrices |

| Adhesives | Enhances bonding strength in adhesive formulations |

| Coatings | Provides durability and resistance to degradation |

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its biological activity.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for cancer therapy.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material in various assays.

Usage

- Chromatography : It serves as a calibration standard in high-performance liquid chromatography (HPLC) for quantifying amine compounds.

- Spectroscopic Analysis : Its unique spectral properties assist in the identification and quantification of related compounds in complex mixtures.

作用机制

The mechanism of action of Bis(4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .

相似化合物的比较

- Bis(4-methoxyphenyl)methanamine

- Bis(4-chlorophenyl)methanamine

- Bis(4-fluorophenyl)methanamine

Comparison: Bis(4-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

生物活性

Bis(4-methylphenyl)methanamine, also known as bis(4-methylphenyl)amine or simply this compound, is an organic compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

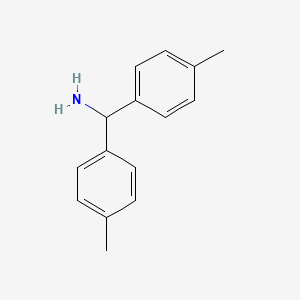

Chemical Structure and Properties

The compound features a central methanamine group bonded to two para-substituted methylphenyl rings. This unique structure contributes to its chemical reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate oxidative stress in cells.

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects, suggesting this compound could play a role in neurodegenerative disease prevention.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in certain leukemia and ovarian cancer cell lines.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| A2780 (Ovarian carcinoma) | 0.5 - 1 | Significant reduction in cell viability |

| HL-60 (Leukemia) | 0.5 - 1 | Induction of apoptosis |

| LAMA 84 (Leukemia) | 1 | Reduced metabolic activity |

These results highlight the compound's potential as an anticancer agent, particularly against resistant cancer cell lines.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a mechanism involving the modulation of apoptotic pathways and antioxidant defense systems.

- Antioxidant Activity : Research indicated that the compound scavenges free radicals effectively, which is crucial for its potential use in treating diseases associated with oxidative damage.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including reductive amination of corresponding ketones or aldehydes with an amine source. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Future Directions

Further research is needed to explore:

- In Vivo Efficacy : Animal models should be used to evaluate the therapeutic potential and safety profile of this compound.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity will enhance understanding and facilitate drug development.

- Formulation Development : Exploring different formulations could optimize bioavailability and therapeutic effects.

常见问题

Q. What synthetic methodologies are recommended for synthesizing Bis(4-methylphenyl)methanamine with high purity and yield?

Basic

A polyphosphate-mediated condensation reaction is a robust method for synthesizing methanamine derivatives. For example, reacting substituted hydrazines with glycine in the presence of polyphosphoric acid (PPA) at 120°C for 2 hours, followed by cyclization at 160°C for 12 hours, yields high-purity products (87% yield). Purification via recrystallization and characterization using FTIR, NMR, and LCMS ensures structural fidelity .

Q. How can researchers validate the structural integrity of this compound derivatives?

Basic

Key techniques include:

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.42–8.00 ppm), methyl groups (δ 2.39 ppm), and amine-related carbons (δ 50–164 ppm) .

- FTIR : Confirm amine (-NH₂) stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- LCMS : Verify molecular ion peaks (e.g., m/z 219.10 for C₁₁H₁₃N₃O₂) .

Q. What experimental strategies address discrepancies in solubility data for this compound?

Advanced

Discrepancies between computational predictions (e.g., logP values) and experimental solubility (e.g., insolubility in hexane but solubility in DMSO) can be resolved by:

- Conducting differential scanning calorimetry (DSC) to analyze melting points (e.g., 174.63°C) and phase transitions .

- Testing solubility in polar aprotic solvents (THF, DMSO) and adjusting reaction media to optimize dissolution during synthesis .

Q. How can the amine functionality in this compound be exploited for polymer or drug conjugate synthesis?

Advanced

The primary amine group enables:

- Schiff base formation : React with aldehydes/ketones to generate imine-linked polymers.

- Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate with carboxylic acid-containing bioactive molecules .

- Monitor reactions via ¹H-NMR to track amine proton disappearance (δ 4.05 ppm) .

Q. What are the challenges in optimizing reaction conditions to minimize byproducts during derivatization?

Advanced

Common issues include oxidation of the amine group or undesired cyclization. Mitigation strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Employ protecting groups (e.g., Boc) during multi-step syntheses .

- Optimize temperature gradients and catalyst loading (e.g., PPA concentration) to suppress side reactions .

Q. How do electronic effects of the 4-methylphenyl substituents influence the compound's reactivity?

Advanced

The electron-donating methyl groups enhance aromatic ring stability, reducing electrophilic substitution reactivity. This can be quantified via:

- Hammett substituent constants (σ values) to predict reaction rates.

- DFT calculations to map electron density distributions and active sites for functionalization .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

Advanced

- HPLC-MS/MS : Detect impurities at ppm levels using C18 columns and acetonitrile/water gradients.

- Elemental analysis : Confirm purity (≤0.5% deviation from theoretical C/H/N values) .

Q. How can researchers leverage this compound in designing bioactive analogs?

Advanced

属性

IUPAC Name |

bis(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPMUIHLWYUKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370106 | |

| Record name | Bis(4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55095-22-2 | |

| Record name | 4-Methyl-α-(4-methylphenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。